molecular formula C9H11BrN2O B13497300 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13497300
M. Wt: 243.10 g/mol
InChI Key: UMYYYNHAAXQGAO-UHFFFAOYSA-N
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Description

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, substituted with a bromine atom at the second position and a pyrrolidin-3-yloxy group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine.

    Coupling Reaction: The deprotonated pyrrolidine is then reacted with 2-bromopyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also play a role in the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-6-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7/h1-3,7,11H,4-6H2

InChI Key

UMYYYNHAAXQGAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC(=CC=C2)Br

Origin of Product

United States

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